4-Nitro-2-(5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol
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Overview
Description
4-Nitro-2-(5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol is a complex organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a pyrazolyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-nitrophenol with a trifluoromethylated pyrazole derivative under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
4-Nitro-2-(5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Acid chlorides or alkyl halides in the presence of a base for esterification or etherification.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of 4-amino-2-(5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol.
Substitution: Formation of esters or ethers depending on the substituents used.
Scientific Research Applications
4-Nitro-2-(5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Nitro-2-(5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
4-Nitro-2-(trifluoromethyl)phenol: Similar structure but lacks the pyrazolyl group.
2-Nitro-4-(trifluoromethyl)phenol: Similar structure but with different substitution pattern.
4-Nitro-3-(trifluoromethyl)phenol: Similar structure but with different substitution pattern.
Uniqueness
4-Nitro-2-(5-(trifluoromethyl)-1H-pyrazol-3-yl)phenol is unique due to the presence of the pyrazolyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
4-nitro-2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3O3/c11-10(12,13)9-4-7(14-15-9)6-3-5(16(18)19)1-2-8(6)17/h1-4,17H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYXJFWRNCPAMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=NNC(=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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